Home > Products > Screening Compounds P83903 > 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride - 2344678-07-3

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

Catalog Number: EVT-2798731
CAS Number: 2344678-07-3
Molecular Formula: C13H16ClNO
Molecular Weight: 237.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a benzofuran moiety, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The hydrochloride form indicates that the compound is in its salt form, which often enhances solubility and stability.

Source

The compound can be synthesized through various organic reactions, particularly those involving benzofuran and pyrrolidine derivatives. It has been studied for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in the pyrrolidine ring and oxygen in the benzofuran structure. It is classified as a secondary amine due to the nitrogen atom being bonded to two carbon atoms.

Synthesis Analysis

Methods

The synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride can be achieved through several methods, including:

  1. Condensation Reactions: The reaction between benzofuran derivatives and pyrrolidine can yield the desired compound. For instance, benzofuran can be reacted with an appropriate aldehyde or ketone derivative of pyrrolidine under acidic or basic conditions.
  2. Use of Catalysts: Transition metal catalysts, such as palladium or nickel, can facilitate coupling reactions that form carbon-nitrogen bonds between the benzofuran and pyrrolidine components .
  3. Green Chemistry Approaches: Utilizing deep eutectic solvents or other environmentally friendly solvents can enhance reaction efficiency and reduce by-products .

Technical Details

The synthetic route may involve multiple steps including protection and deprotection of functional groups, reduction reactions, and purification processes such as recrystallization or chromatography to isolate the final product in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a benzofuran moiety via a methylene bridge. The structural formula can be represented as follows:

C13H13NOHCl\text{C}_{13}\text{H}_{13}\text{N}\text{O}\cdot \text{HCl}

Data

  • Molecular Weight: Approximately 227.7 g/mol
  • Structural Features: The compound features a five-membered pyrrolidine ring and a fused benzofuran system, which contributes to its unique chemical properties.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for both pyrrolidines and benzofurans:

  1. Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The benzofuran component may undergo electrophilic substitution reactions due to its aromatic character.
  3. Formation of Derivatives: The functional groups present can allow for further derivatization, leading to new compounds with potentially enhanced biological activities .

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, pH adjustments, and careful monitoring of reaction progress using techniques like thin-layer chromatography or NMR spectroscopy.

Mechanism of Action

Process

The mechanism of action for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The presence of both the benzofuran and pyrrolidine moieties enhances its ability to bind selectively to these targets.

Data

Studies have shown that compounds with similar structures exhibit various pharmacological activities including anti-inflammatory, analgesic, and potentially anticancer effects. The exact mechanism may involve modulation of signaling pathways or inhibition of specific enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol due to its hydrochloride form.

Chemical Properties

  • Stability: The hydrochloride salt form generally provides increased stability compared to its free base.
  • Reactivity: Exhibits typical reactivity patterns associated with amines and heterocycles, including potential for hydrogen bonding and coordination with metal ions .
Applications

Scientific Uses

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride has potential applications in:

  1. Drug Development: Due to its structural features that suggest bioactivity, it is being explored for use as a lead compound in the development of new pharmaceuticals targeting various diseases.
  2. Biological Research: Used in studies investigating the mechanisms underlying specific biological processes or disease states.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules or natural products .
Introduction to Benzofuran-Pyrrolidine Hybrids in Medicinal Chemistry

Structural Significance of Benzofuran and Pyrrolidine Moieties in Drug Design

The benzofuran scaffold represents a privileged structure in medicinal chemistry due to its versatile bioactivity profile and drug-like properties. This tricyclic aromatic system consists of fused benzene and furan rings, conferring planar rigidity that facilitates optimal interactions with biological targets. Benzofuran derivatives demonstrate broad pharmacological activities, including antimicrobial, antitumor, antiviral, and central nervous system (CNS)-targeting effects, attributable to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions within protein binding pockets [1]. The inherent electron-rich nature of the furan ring enhances binding affinity to receptors through dipole interactions and cation-π bonding, while its oxygen atom serves as a hydrogen bond acceptor [2].

Complementarily, the pyrrolidine moiety—a saturated five-membered nitrogen heterocycle—introduces key pharmacological advantages. Its alicyclic nature provides conformational flexibility and stereochemical diversity (when chiral centers are present), enabling fine-tuning of receptor complementarity. The secondary amine functionality serves as a hydrogen bond donor/acceptor and frequently acts as a protonatable group under physiological conditions, enhancing water solubility and membrane permeability. This basic nitrogen is particularly valuable for targeting aminergic G protein-coupled receptors (GPCRs) in the CNS, where it mimics the endogenous neurotransmitter interaction motif [3].

The hybridization strategy linking benzofuran and pyrrolidine creates synergistic pharmacophores that exploit the complementary attributes of both rings. The benzofuran component typically anchors the molecule within aromatic subpockets of target proteins, while the pyrrolidine nitrogen facilitates critical ionic or hydrogen-bonding interactions. The methylene bridge (-CH₂-) in 2-(benzofuran-2-ylmethyl)pyrrolidine provides torsional flexibility, allowing the pyrrolidine to adopt bioactive conformations. This scaffold’s drug-likeness is evidenced by favorable calculated properties: molecular weight ~217 g/mol, cLogP ~2.1, hydrogen bond acceptors ~2, and hydrogen bond donors ~1, aligning with Lipinski’s rule of five for oral bioavailability [8].

Table 1: Comparative Pharmacophoric Features of Benzofuran and Pyrrolidine Moieties

Structural FeatureBenzofuran ContributionsPyrrolidine Contributions
Electronic PropertiesElectron-rich furan ring; dipole moment ~1.6 DBasic nitrogen (pKₐ ~10.5); sp³ hybridization
Solubility & PermeabilityModerate lipophilicity (π value ~1.8)Enhanced water solubility via protonation; 3D flexibility improves membrane penetration
Stereochemical FeaturesPlanar conformation restricts rotational freedomChirality at C2/C5 enables enantioselective recognition
Binding Interactionsπ-π stacking with aromatic residues; furan O as H-bond acceptorN-H as H-bond donor; cationic form for salt bridges with Asp/ Glu residues
Metabolic StabilitySusceptible to CYP450-mediated oxidation at C3N-alkylation modulates metabolism; ring oxidation possible

Historical Development of Hybrid Scaffolds for Central Nervous System Targets

The rational design of benzofuran-pyrrolidine hybrids evolved from parallel developments in benzofuran therapeutics and pyrrolidine-containing neuroactive agents. Benzofuran derivatives first gained pharmaceutical prominence with the antiarrhythmic drug amiodarone (containing benzofuran core) in the 1960s, followed by the discovery of natural benzofurans like psoralen (photosensitizer) and usnic acid (antibiotic) [1]. Concurrently, pyrrolidine emerged as a critical pharmacophore in neuropharmacology, exemplified by racetams (e.g., piracetam) for cognitive enhancement and prolintane (stimulant) developed in the 1950s–1970s [8].

The strategic fusion of these motifs accelerated in the 1990s–2000s to address limitations of monoaminergic drugs, particularly selectivity issues and metabolic instability. Early hybrids focused on structural analogs of dopamine, incorporating benzofuran as a bioisostere for catechol rings. Seminal work by Abbott Laboratories (now AbbVie) yielded A-68930 (1990), a benzofuran-pyrrolidine derivative acting as a potent dopamine D₁ receptor agonist, though limited by cardiovascular side effects. This was optimized to A-86929, demonstrating improved D₁ selectivity and antiparkinsonian efficacy in primate models [3].

The early 2000s witnessed diversification into serotonin and histamine receptor modulators. ABT-239 (Abbott, 2004) exemplified this trend—a benzofuran-pyrrolidine hybrid exhibiting nanomolar affinity (Kᵢ = 0.2 nM) and exceptional selectivity (>2000-fold) for histamine H₃ receptors over other histamine subtypes. Its efficacy in cognitive enhancement models validated the scaffold’s potential for Alzheimer’s disease and attention disorders [9]. Parallel efforts yielded MAO-B inhibitors like safinamide (approved 2017), though lacking direct pyrrolidine fusion, inspiring next-generation hybrids like ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives with sub-nanomolar MAO-B inhibition (IC₅₀ = 0.39 μg/mL) [8].

Table 2: Key Milestones in Benzofuran-Pyrrolidine Hybrid Development for CNS Targets

Time PeriodDevelopment MilestoneSignificance
1960s–1980sAmiodarone (benzofuran antiarrhythmic); Prolintane (pyrrolidine stimulant)Established individual scaffolds’ CNS activity; revealed benzofuran’s metabolic challenges
Early 1990sA-68930 (dopamine D₁ agonist hybrid)First proof-of-concept for hybrid neuroactivity; inspired dopamine receptor targeting
Late 1990sCiproxifan & Thioperamide (imidazole H₃ antagonists)Non-hybrid prototypes highlighting benzofuran’s H₃ affinity
2000–2005ABT-239 (histamine H₃ antagonist); A-437203 (dopamine stabilizer)Achieved receptor subtype selectivity; demonstrated cognitive enhancement in vivo
2010–PresentFOB02-04A (bitopic D₂/D₃ agonist); MAO-B inhibitors (e.g., C14)Advanced bitopic designs; optimized pharmacokinetics via fluorinated pyrrolidines

Role of Bitopic Ligands in Dopamine Receptor Modulation

Bitopic ligands represent a paradigm shift in GPCR pharmacology, designed to simultaneously engage orthosteric and allosteric sites via covalently linked primary (PP) and secondary pharmacophores (SP). This approach is particularly valuable for dopamine D₂-like receptors (D₂R, D₃R, D₄R), where >78% transmembrane sequence homology and identical orthosteric site residues render subtype-selective targeting nearly impossible with orthosteric-only compounds [5]. The benzofuran-pyrrolidine scaffold provides an ideal structural platform for bitopic ligand development: the pyrrolidine nitrogen serves as the PP, mimicking dopamine’s ammonium interaction with conserved Asp³.³², while benzofuran extends toward extracellular loops (ECLs) and transmembrane (TM) helices comprising divergent allosteric sites [7].

Structural biology breakthroughs have illuminated the bitopic binding mode. Cryo-EM analysis of D₃R bound to FOB02-04A—a benzofuran-containing bitopic agonist—reveals the pyrrolidine PP deeply buried in the orthosteric site, forming a salt bridge with Asp¹¹⁰³.³². The benzofuran moiety projects toward ECL1-TM1-TM2, where it engages in π-stacking with Phe³⁴⁵ᴱᶜᴸ² and hydrophobic contacts with Ile⁸³¹.³⁵ and Leu⁸⁹².⁶⁴. Crucially, this region exhibits significant divergence between D₂R and D₃R: D₃R possesses an elongated ECL1 with a unique Gly⁹⁴ᴱᶜᴸ¹ residue absent in D₂R, creating a larger hydrophobic subpocket that accommodates benzofuran with higher complementarity. This explains FOB02-04A’s >100-fold D₃R selectivity over D₂R [5].

Structure-activity relationship (SAR) studies on eticlopride-derived hybrids further validate the bitopic strategy. O-alkylation at the pyrrolidine 4-position with benzofuran SP (compound 33) yields dramatically higher D₂R/D₃R affinity (Kᵢ = 1.77 nM/0.436 nM) versus N-alkylated analogs (compound 11, Kᵢ = 25.3 nM/6.97 nM), attributed to optimal vectoring into the SBP. Molecular dynamics simulations confirm that benzofuran adopts distinct orientations in D₂R versus D₃R: in D₃R, it stabilizes a unique TM1 conformation via contacts with Val⁸⁷¹.³⁹ and Ser⁹¹².⁶², while in D₂R, steric clash with Glu⁹⁵².⁶⁵ reduces binding time [3] [7].

Properties

CAS Number

2344678-07-3

Product Name

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

IUPAC Name

2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

Molecular Formula

C13H16ClNO

Molecular Weight

237.73

InChI

InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H

InChI Key

XPTBCOXWDNNIHG-UHFFFAOYSA-N

SMILES

C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.